cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a potential lead compound in drug discovery.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- cis-2-Phenylpyrrolidine-3-carboxylic acid hydrochloride
- trans-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
- cis-1-Boc-4-phenylpyrrolidine-3-carboxylic acid
Comparison: cis-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can lead to different biological activities compared to its isomers and other similar compounds . The presence of the phenyl group and the carboxylic acid group also contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(3R,4R)-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 |
InChI Key |
UDMOMQDXMDMSAV-IYPAPVHQSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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